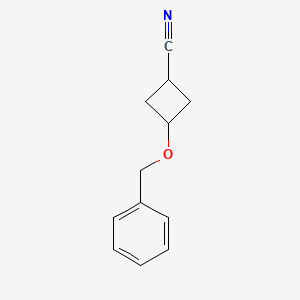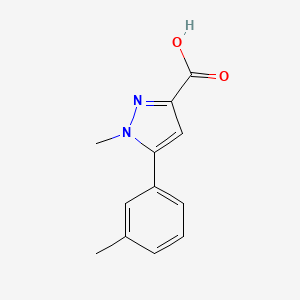
1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
説明
“1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs .
Synthesis Analysis
The synthesis of a similar compound, “5-methyl-1-phenyl-1H-pyrazole-4-carboxylate”, was described in a previous report . In the synthesis process, a mixture of the compound, potassium hydroxide, and ethanol was heated under reflux for 5 hours, and the solvent was distilled in vacuo .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H11N3 . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
Pyrazoles have been applied to treat various diseases, and this class of compounds and its derivatives have been described as useful synthons of various heterocycles . The modification of the structural profile by altering the position of substituents in the pyrazole ring can remarkably affect some bioactivities .Physical And Chemical Properties Analysis
The molecular weight of “1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid” is 173.2144 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved documents.科学的研究の応用
Heterocyclic Compound Synthesis
1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid is part of the pyrazole carboxylic acid derivatives, which are significant in heterocyclic compounds due to their broad biological activities. These derivatives are recognized for their applications in synthesizing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. The synthesis of these derivatives and their biological applications highlight their importance in medicinal chemistry, providing a guide for scientists in this field (Cetin, 2020).
Anticancer Agent Development
The Knoevenagel condensation reaction, a key process involving carbonyl functionalities and active methylenes, has been central to developing biologically interesting molecules, including those with anticancer properties. This reaction has facilitated the generation of α, β‐unsaturated ketones/carboxylic acids leading to a library of chemical compounds with remarkable anticancer activity. These compounds target various cancer mechanisms, such as DNA, microtubules, and kinases, showcasing the potential of pyrazole derivatives in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Chemical Synthesis and Dyes
The compound's chemistry, particularly its derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), plays a pivotal role in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of DCNP facilitates mild reaction conditions, enabling the creation of versatile cynomethylene dyes from a broad range of precursors, including amines and phenols. This versatility is crucial for developing new heterocyclic compounds and dyes with potential applications in multiple scientific fields (Gomaa & Ali, 2020).
Biological and Pharmacological Effects
Pyrazole derivatives are explored for their extensive biological and pharmacological effects. They have been synthesized and analyzed for potential activities such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These studies underscore the chemical versatility and significant interest in pyrazole-based compounds for their potential as novel therapeutic agents (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
将来の方向性
The biological importance of pyrazoles has led to widespread interest in developing new strategies to access these valuable structures . Future research may focus on finding new and efficient methodologies for accessing new pyrazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
特性
IUPAC Name |
1-methyl-5-(3-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(6-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAKGYQXHULSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



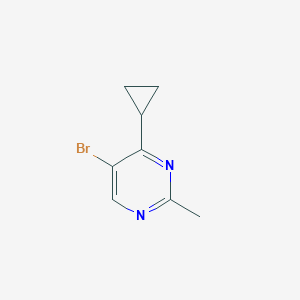
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
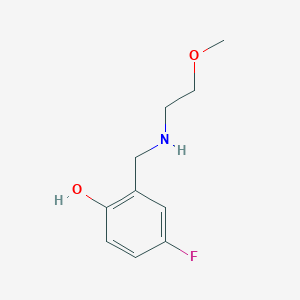
![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
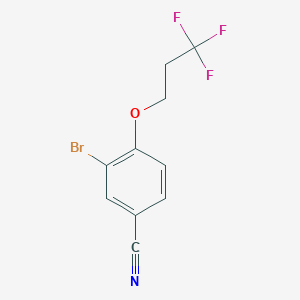





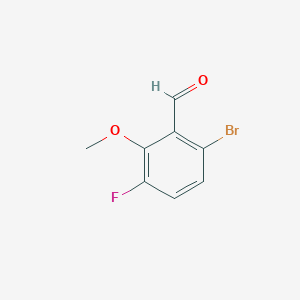
![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)
